|
REACTION_CXSMILES
|
C1(C)C=CC(S([CH2:10][N+:11]#[C-])(=O)=O)=CC=1.C(O)(C)(C)C.[CH3:19][C:20]1([CH3:27])[CH2:25][C:24](=O)[CH2:23][CH2:22][O:21]1.CC(C)([O-])C.[K+]>C(COC)OC.C(OCC)C>[CH3:19][C:20]1([CH3:27])[CH2:25][CH:24]([C:10]#[N:11])[CH2:23][CH2:22][O:21]1 |f:3.4|
|
|
Name
|
|
|
Quantity
|
693 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
|
Name
|
|
|
Quantity
|
438 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCCC(C1)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
Potassium tert-butoxide
|
|
Quantity
|
766 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through Celite
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the solvent was evaporated under reduced pressure
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCCC(C1)C#N)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 321 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 84.4% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |